5-Fluoro-2-(prop-2-en-1-yloxy)pyridine
Description
Properties
IUPAC Name |
5-fluoro-2-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-5-11-8-4-3-7(9)6-10-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIADHFJAQKNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategies for Pyridine Derivatives
Balz-Schiemann Reaction
The Balz-Schiemann reaction remains a cornerstone for introducing fluorine atoms into aromatic systems. This method involves diazotization of an aminopyridine precursor followed by thermal decomposition of the resultant diazonium tetrafluoroborate. For 5-fluoro-2-(prop-2-en-1-yloxy)pyridine, the reaction proceeds as follows:
- Diazotization : 5-Amino-2-(prop-2-en-1-yloxy)pyridine is treated with nitrous acid (HNO₂) in the presence of fluoroboric acid (HBF₄) at 0–5°C to form the diazonium salt.
- Thermal Decomposition : The diazonium salt is heated to 120–150°C, releasing nitrogen gas and yielding the fluorinated product.
This method achieves yields of 70–80% but requires stringent temperature control to avoid side reactions such as ring expansion or defluorination.
Table 1: Balz-Schiemann Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 130 | 78 | 95 |
| HBF₄ Concentration | 40% | 75 | 93 |
| Reaction Time (h) | 2.5 | 80 | 96 |
Nucleophilic Aromatic Substitution
Nucleophilic fluorination using alkali metal fluorides (e.g., KF, CsF) offers a safer alternative to diazonium chemistry. The reaction typically employs a halogenated pyridine precursor (e.g., 5-chloro-2-(prop-2-en-1-yloxy)pyridine) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (150–180°C).
Mechanism :
- The halogen atom at the 5-position undergoes displacement by fluoride ions.
- The reaction is facilitated by electron-withdrawing groups (e.g., alkoxy), which activate the ring toward nucleophilic attack.
Yields range from 65–75%, with higher temperatures favoring faster kinetics but risking solvent decomposition.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance reaction control and scalability:
- Fluorination Module : Diazonium salts are generated and decomposed in separate chambers to prevent premature decomposition.
- Alkoxylation Unit : Microreactors with immobilized catalysts reduce reagent consumption.
Table 3: Batch vs. Continuous Flow Performance
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Purity (%) | 95 | 98 |
| Waste Generation (kg) | 200 | 50 |
Green Chemistry Innovations
Recent advances focus on solvent recovery and catalytic recycling:
- Ionic Liquids : Replace volatile organic solvents, enabling >95% recovery.
- Heterogeneous Catalysts : Silica-supported fluorination agents reduce metal leaching.
Reaction Optimization and Troubleshooting
Common Challenges
- Defluorination : Occurs at temperatures >150°C; mitigated by shorter reaction times.
- Di-Alkylation : Addressed by slow addition of allyl bromide.
Yield Enhancement Strategies
- Microwave Assistance : Reduces reaction time by 40% while maintaining yield.
- Ultrasonic Activation : Improves mixing in viscous reaction media.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
5-Fluoro-2-(prop-2-en-1-yloxy)pyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for various substitution reactions, making it a versatile intermediate in organic synthesis.
| Reaction Type | Description |
|---|---|
| Substitution | Can undergo nucleophilic substitution reactions, leading to diverse derivatives. |
| Coupling | Used in coupling reactions to form biaryl compounds, which are important in pharmaceuticals. |
| Functionalization | The fluorine atom enhances electrophilicity, facilitating further functionalization. |
Biological Applications
Radiolabeled Imaging Agents
Due to the presence of fluorine, this compound is being investigated for its potential as a radiolabeled imaging agent. The unique properties of fluorinated compounds make them suitable for positron emission tomography (PET) imaging, allowing for enhanced visualization of biological processes.
Enzyme Inhibition and Receptor Modulation
In medicinal chemistry, this compound is explored for its ability to inhibit specific enzymes and modulate receptor activity. The electronegative fluorine atom can significantly influence the binding affinity of the compound to target proteins.
Medicinal Chemistry
Drug Development
The compound's unique properties position it as a candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles. Studies have highlighted its potential in developing treatments for various diseases, including cancer and infections.
| Target Disease | Mechanism of Action |
|---|---|
| Cancer | Inhibits tumor growth by interfering with cellular signaling pathways. |
| Infections | Exhibits antimicrobial activity against specific bacterial strains. |
Industrial Applications
Agrochemicals
In the agricultural sector, this compound is utilized in the production of agrochemicals. Its properties allow for the development of pesticides and herbicides that are more effective and environmentally friendly.
Materials Science
The compound is also being explored in materials science for its potential use in creating advanced materials with specific electronic and optical properties. Its incorporation into polymers can enhance material performance.
Case Studies
-
Synthesis of Fluorinated Compounds
A study demonstrated the successful synthesis of various fluorinated derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity compared to non-fluorinated counterparts. -
Antimicrobial Activity Assessment
Research conducted on the antimicrobial properties of this compound revealed significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. -
Drug Design Innovations
A recent investigation into drug design highlighted how modifications to the this compound scaffold led to compounds with improved selectivity and potency against cancer cell lines.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is largely dependent on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Key Findings :
- The position of fluorine significantly impacts activity. The 5-fluoro-2-(trifluoromethyl)phenyl analog exhibits strong RBP4 inhibition (IC50 ~33–46 nM), whereas the 3-fluoro isomer shows a 20-fold drop in potency .
- Replacement of the trifluoromethyl group with chlorine (e.g., compounds 63, 64) leads to a drastic reduction in activity, highlighting the importance of electron-withdrawing groups at the 2-position .
- Pyridine-based analogs (e.g., 65, 66) demonstrate moderate binding affinity but weak functional potency, suggesting that heteroaromatic systems may alter interaction with biological targets .
Structural Analogues in Catalogs
The Catalog of Pyridine Compounds (2017) lists several related derivatives:
- 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine : A positional isomer of the target compound, with fluorine at the 2-position and allyloxy at the 5-position. This isomer’s physicochemical properties (e.g., solubility, stability) may differ due to altered electronic effects .
- 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine: A structurally complex analog with a propenyl group at the 5-position and dual halogen substituents. This compound is noted for high bioavailability in pharmaceutical formulations .
Biological Activity
5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is a fluorinated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom at the 5-position and a prop-2-en-1-yloxy group, which enhances its solubility and stability compared to other pyridine derivatives. The unique substitution pattern is believed to contribute to its biological interactions.
The primary mechanism of action for this compound involves its incorporation into nucleic acids. This integration disrupts normal cellular processes, particularly by inhibiting enzymes involved in DNA and RNA synthesis, such as thymidylate synthase. The presence of fluorine enhances the compound's ability to interfere with nucleic acid metabolism, leading to cell death.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are reported to be lower than those for traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a potential for enhanced efficacy .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 11.73 | Better than 5-FU (17.02 µM) |
| A549 | 9.46 | Better than 5-FU (11.73 µM) |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed IC50 values comparable to celecoxib, a standard anti-inflammatory drug, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups like fluorine at specific positions enhances the biological activity of pyridine derivatives. The prop-2-en-1-yloxy group appears to play a crucial role in modulating the compound's interaction with biological targets, thereby influencing its efficacy against cancer and inflammation .
Case Studies
- Anticancer Efficacy : A study involving MCF-7 cells showed that treatment with this compound led to increased apoptosis markers, including caspase activation. This suggests a mechanism involving programmed cell death, which is critical in cancer therapy .
- Inflammation Model : In carrageenan-induced paw edema models, the compound exhibited significant reduction in swelling compared to control groups, demonstrating its potential as an anti-inflammatory therapeutic agent .
- Comparative Studies : When compared with other fluorinated compounds like 5-Fluorouracil and 5-Fluoro-2'-deoxyuridine, this compound showed superior selectivity and potency against specific cancer cell lines, highlighting its unique therapeutic profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Fluoro-2-(prop-2-en-1-yloxy)pyridine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves fluorination of a pyridine precursor followed by alkoxylation. For fluorination, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate) is effective under anhydrous conditions at 60–80°C . The prop-2-en-1-yloxy group can be introduced via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at reflux. Key factors include moisture control (to prevent hydrolysis) and stoichiometric excess of allyl bromide (1.5–2.0 equiv) to maximize yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying the stereochemistry of the allyloxy group and fluorine placement .
- NMR : ¹⁹F NMR (δ ≈ -110 to -120 ppm for C5-F) and ¹H NMR (δ 4.5–5.5 ppm for allyl protons) are critical for confirming substitution patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-based reactivity) and experimental bioactivity data for this compound?
- Methodological Answer :
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding affinity directly, bypassing assay-specific artifacts.
- Solubility adjustments : Optimize DMSO stock solutions (e.g., 10 mM) with sonication at 37°C, as poor solubility in biological buffers may skew activity data .
- Metabolic stability assays : LC-MS/MS can identify degradation products that may explain discrepancies between predicted and observed bioactivity .
Q. What strategies are recommended for optimizing the synthetic pathway of this compound using Design of Experiments (DoE)?
- Methodological Answer :
- Variables : Temperature (60–100°C), reaction time (4–12 hrs), and solvent polarity (DMF vs. THF).
- Response surface methodology : A central composite design can identify interactions between variables. For example, higher temperatures reduce reaction time but may increase side products (e.g., hydrolysis of the allyloxy group) .
- Table 1 : Example DoE outcomes for yield optimization.
| Temperature (°C) | Time (hrs) | Solvent | Yield (%) |
|---|---|---|---|
| 70 | 8 | DMF | 82 |
| 90 | 6 | THF | 68 |
Q. How does the electronic influence of the fluorine atom at C5 affect the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom deactivates the ring, making C2 and C4 positions less nucleophilic. However, the allyloxy group at C2 introduces steric hindrance, directing electrophilic attacks to C4. Computational studies (e.g., NBO analysis) can quantify charge distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s inhibition potency against Enzyme X in different assay systems?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 25°C) and enzyme concentrations.
- Orthogonal assays : Use fluorescence polarization (FP) alongside radiometric assays to rule out interference from the allyloxy group’s UV absorbance .
- Table 2 : Comparative IC₅₀ values across assay platforms.
| Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|
| Radiometric | 0.15 | |
| Fluorescence | 0.32 |
Structural and Functional Comparisons
Q. How does this compound compare to analogous compounds (e.g., 5-Fluoro-2-methoxypyridine) in terms of metabolic stability?
- Methodological Answer : The allyloxy group increases susceptibility to cytochrome P450-mediated oxidation compared to methoxy derivatives. Stability can be assessed using liver microsome assays (e.g., human S9 fraction) with LC-MS quantification. Half-life (t₁/₂)
Advanced Characterization Techniques
Q. What advanced computational methods are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Glide can predict binding modes, but require parameterization for fluorine’s van der Waals radius.
- MD simulations : GROMACS with CHARMM36 force field evaluates dynamic stability of ligand-target complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
